1-Naphthylamine, N-methyl-1,2,3,4-tetrahydro-, hydrochloride
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Overview
Description
1-Naphthylamine, N-methyl-1,2,3,4-tetrahydro-, hydrochloride is a chemical compound with the molecular formula C11H16NCl. It is a derivative of 1-naphthylamine, where the amine group is methylated and the naphthalene ring is partially hydrogenated. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Naphthylamine, N-methyl-1,2,3,4-tetrahydro-, hydrochloride typically involves the reduction of 1-nitronaphthalene followed by methylation and hydrogenation steps. The general synthetic route can be summarized as follows:
Reduction of 1-nitronaphthalene: 1-nitronaphthalene is reduced using iron and hydrochloric acid to produce 1-naphthylamine.
Hydrogenation: The methylated product is subjected to hydrogenation using a catalyst such as palladium on carbon to yield the tetrahydro derivative.
Formation of hydrochloride salt: The final product is obtained by treating the tetrahydro derivative with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-Naphthylamine, N-methyl-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Major products formed from these reactions include naphthoquinone derivatives, saturated amines, and substituted amines.
Scientific Research Applications
1-Naphthylamine, N-methyl-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthylamine, N-methyl-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-Naphthylamine, N-methyl-1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds such as:
1-Naphthylamine: The parent compound, which lacks the methylation and hydrogenation modifications.
2-Naphthylamine: An isomer with the amine group at the 2-position of the naphthalene ring.
1,2,3,4-Tetrahydro-1-naphthylamine: A similar compound without the N-methyl group.
N-Methyl-1-naphthalenemethylamine: A compound with a different substitution pattern on the naphthalene ring.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl(1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTXXJLZWGNMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C1CCCC2=CC=CC=C12.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-95-2 |
Source
|
Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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